molecular formula C4H4N6 B1583458 4,4'-Bi-4H-1,2,4-triazole CAS No. 16227-15-9

4,4'-Bi-4H-1,2,4-triazole

Cat. No.: B1583458
CAS No.: 16227-15-9
M. Wt: 136.12 g/mol
InChI Key: RDYNPUWAAJSGIP-UHFFFAOYSA-N
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Description

4,4’-Bi-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This compound is particularly interesting due to its unique structure, which consists of two 1,2,4-triazole rings connected by a single bond. Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bi-4H-1,2,4-triazole typically involves the reaction of hydrazine derivatives with suitable electrophiles. One common method is the cyclization of diacylhydrazines with aromatic amines in the presence of dehydrating agents such as phosphorus pentoxide or zinc chloride . Another approach involves the use of trifluoromethylated amidrazones and 2,2,2-trifluoroacetic anhydride, which provides aryl-3,5-bis(trifluoromethyl)-4H-1,2,4-triazoles via nucleophilic intramolecular cyclization .

Industrial Production Methods

Industrial production of 4,4’-Bi-4H-1,2,4-triazole often employs large-scale batch or continuous flow reactors. The choice of method depends on the desired purity and yield. The use of microwave-induced cyclodehydration and ceric ammonium nitrate catalyzed oxidative cyclization are also explored for efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

4,4’-Bi-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like ceric ammonium nitrate.

    Reduction: Reduction reactions can be performed using hydrazine or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted triazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,4’-Bi-4H-1,2,4-triazole involves its interaction with biological targets through hydrogen-bonding and dipole interactions. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the enzyme carbonic anhydrase, which plays a role in various physiological processes . The compound’s ability to stabilize intermediates during chemical reactions also contributes to its effectiveness in various applications .

Comparison with Similar Compounds

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N6/c1-5-6-2-9(1)10-3-7-8-4-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYNPUWAAJSGIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=CN1N2C=NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30342905
Record name 4,4'-Bi-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16227-15-9
Record name 4,4'-Bi-4H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30342905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4'-Bi-4H-1,2,4-triazole
Reactant of Route 2
4,4'-Bi-4H-1,2,4-triazole
Reactant of Route 3
4,4'-Bi-4H-1,2,4-triazole
Reactant of Route 4
4,4'-Bi-4H-1,2,4-triazole
Reactant of Route 5
4,4'-Bi-4H-1,2,4-triazole
Reactant of Route 6
4,4'-Bi-4H-1,2,4-triazole
Customer
Q & A

Q1: What is significant about the structure of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole as revealed by the research?

A1: Both research articles [, ] primarily focus on the successful synthesis and confirmation of the 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole structure through X-ray crystallography. This technique provides valuable insights into the spatial arrangement of atoms within the molecule, which is crucial for understanding its potential interactions and properties.

Q2: Why is the synthesis of 3,3′-Dimethyl-5,5′-diphenyl-4,4′-bi-4H-1,2,4-triazole noteworthy for the scientific community?

A2: While the provided articles [, ] do not delve into specific applications of this compound, the synthesis itself represents a contribution to the field of heterocyclic chemistry. The confirmed structure could serve as a foundation for further research exploring potential applications in areas such as material science, catalysis, or medicinal chemistry.

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